

"NMR spectroscopy of 2-Chloro-3-methylisonicotinic acid"

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Compound of Interest

Compound Name: 2-Chloro-3-methylisonicotinic acid

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A comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of **2-chloro-3-methylisonicotinic acid** is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and visual representations of the analytical workflow and structural-spectral correlations.

Comparative Analysis of ^1H and ^{13}C NMR Data

While experimental NMR data for **2-chloro-3-methylisonicotinic acid** is not readily available in public databases, its spectral characteristics can be predicted based on the analysis of structurally similar compounds. For comparison, the experimentally determined NMR data for isonicotinic acid and 2-chloroisonicotinic acid are provided. This comparison allows for an understanding of the influence of the chloro and methyl substituents on the chemical shifts of the pyridine ring protons and carbons.

Table 1: Comparative ^1H NMR Spectral Data

Compound	H-2 (ppm)	H-3 (ppm)	H-5 (ppm)	H-6 (ppm)	Solvent
2-Chloro-3-methylisonicotinic acid (Predicted)	-	-	~7.9	~8.6	DMSO-d ₆
Isonicotinic acid[1]	8.79	7.83	7.83	8.79	DMSO-d ₆
2-Chloroisonicotinic acid	-	7.9-8.1	7.9-8.1	8.6-8.8	DMSO-d ₆

Table 2: Comparative ¹³C NMR Spectral Data

Compound	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	COOH (ppm)	Solvent
2-Chloro-3-methylisonicotinic acid (Predicted)	~152	~135	~145	~125	~150	~165	DMSO-d ₆
Isonicotinic acid[2]	150.1	121.5	132.8	121.5	150.1	167.6	DMSO-d ₆
2-Chloroisonicotinic acid[3]	151.7	122.1	141.5	122.1	150.2	164.8	DMSO-d ₆

Note: Predicted values for **2-chloro-3-methylisonicotinic acid** are estimations based on substituent effects on the pyridine ring.

Experimental Protocols

A standard protocol for the preparation and analysis of small organic molecules by NMR spectroscopy is detailed below.

Sample Preparation[4][5][6][7][8]

- **Sample Weighing:** Accurately weigh 5-25 mg of the solid sample for ^1H NMR and 50-100 mg for ^{13}C NMR.[4]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d_6 , CDCl_3 , D_2O).[4] For isonicotinic acid derivatives, DMSO-d_6 is a common choice.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5]
- **Filtration:** To remove any particulate matter which can affect the spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
- **Internal Standard:** An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing.[4]
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

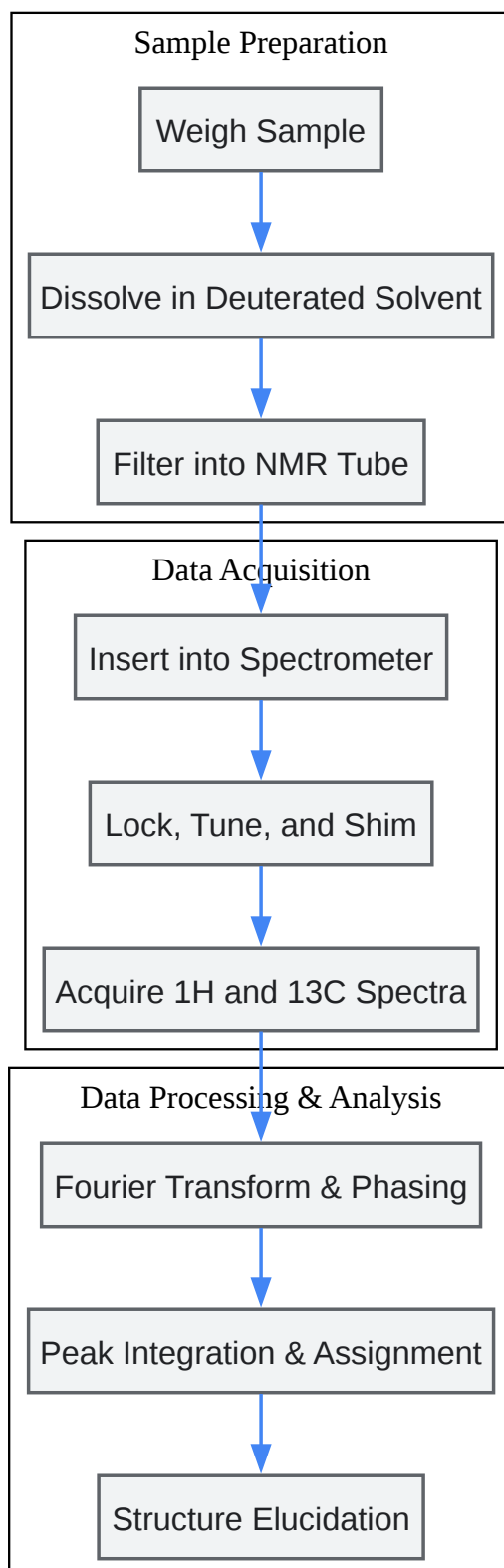
- **Instrumentation:** NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.[6][7]
- **Shimming:** The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[4]
- **^1H NMR Acquisition:** A standard single-pulse experiment is usually sufficient. Key parameters include the spectral width, number of scans, and relaxation delay.
- **^{13}C NMR Acquisition:** A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of the ^{13}C

isotope.[4]

- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. This is followed by phase and baseline correction.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR spectroscopic analysis of a small molecule like **2-chloro-3-methylisonicotinic acid**.

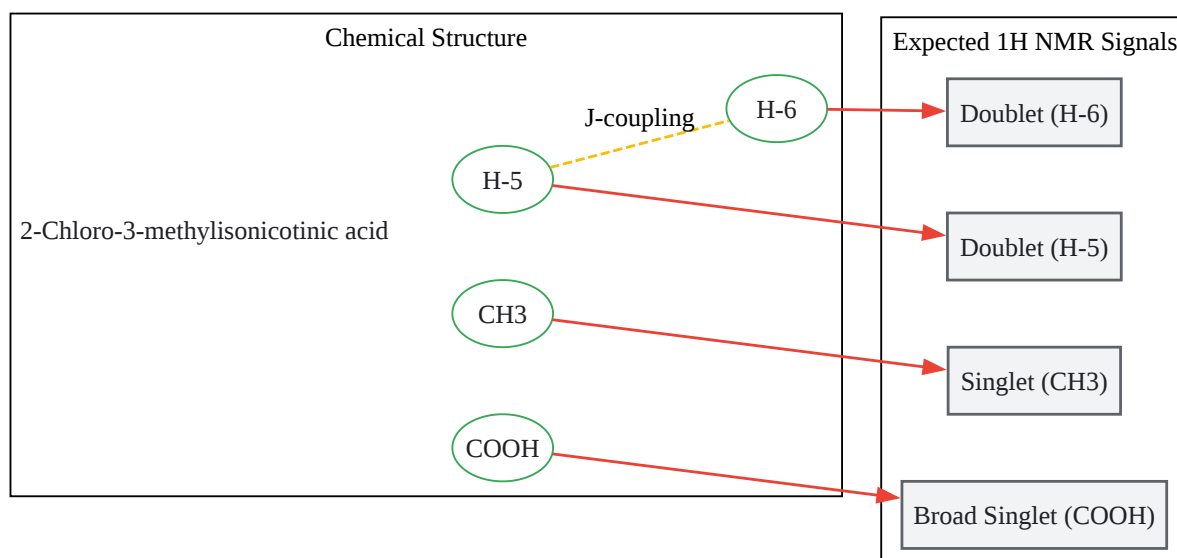


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Caption: Workflow for NMR Spectroscopy.

Structural-Spectral Relationship

The following diagram illustrates the logical relationship between the structure of **2-chloro-3-methylisonicotinic acid** and its expected NMR signals.



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Caption: Predicted ¹H NMR Signals.

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